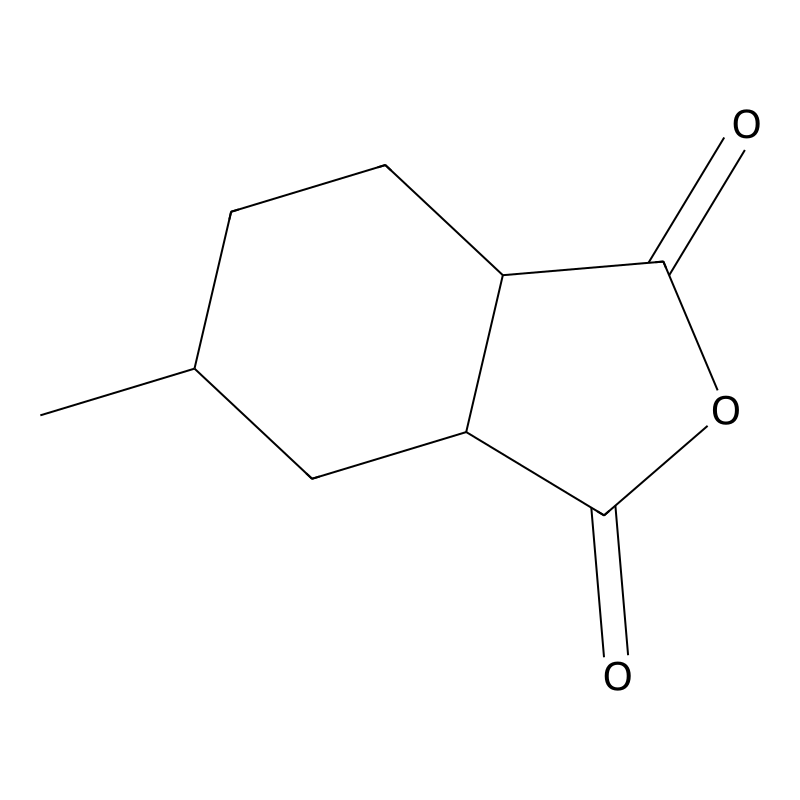Hexahydro-4-methylphthalic anhydride
CH3C6H9(CO)2O
C9H12O3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CH3C6H9(CO)2O
C9H12O3
Molecular Weight
InChI
InChI Key
SMILES
solubility
Solubility in water at 20 °C: reaction
Synonyms
Canonical SMILES
Resin Synthesis
Anhydrides readily react with various compounds containing hydroxyl (OH) groups to form crosslinked networks known as resins. HHMPA could potentially be used as a starting material for the development of novel thermosetting resins with unique properties depending on the reacting co-monomers.
Dieneophile in Diels-Alder Reactions
HHMPA possesses a conjugated double bond system, making it a potential candidate for Diels-Alder reactions. Diels-Alder reactions are cycloaddition reactions between a diene and a dienophile to form cyclic structures. Research could explore the reactivity of HHMPA with various dienes to synthesize specific cyclic compounds for further investigation .
Precursor for Functional Molecules
The anhydride group in HHMPA can be further converted into various functional groups through hydrolysis or reduction reactions. This opens possibilities for using HHMPA as a starting material for the synthesis of molecules with desired functionalities, which could be valuable in various scientific research fields.
Hexahydro-4-methylphthalic anhydride is an organic compound with the molecular formula CHO and a CAS number of 19438-60-9. It is a colorless to pale yellow liquid that is primarily used as a chemical intermediate in various industrial applications. The compound features an anhydride functional group, which is characteristic of its reactivity and potential biological activity. Its structure includes a cyclohexane ring fused with a phthalic anhydride moiety, contributing to its unique properties and applications in polymer chemistry and as a curing agent in resins .
Hexahydro-4-methylphthalic anhydride is known to undergo hydrolysis when exposed to water, producing the corresponding diacid. This reaction is significant as it highlights the compound's reactivity, particularly in humid environments. In addition, it can participate in acylation reactions due to its anhydride functionality, allowing it to react with nucleophiles such as alcohols and amines to form esters and amides, respectively .
The biological activity of hexahydro-4-methylphthalic anhydride has been studied primarily in the context of its potential sensitization effects. It has been shown to cause respiratory and skin sensitization in some individuals, which can lead to allergic reactions upon exposure. Studies indicate that exposure may result in symptoms such as nasal irritation and dermatitis, emphasizing the need for careful handling in industrial settings .
Hexahydro-4-methylphthalic anhydride can be synthesized through several methods, including:
- Hydrogenation of Phthalic Anhydride: This involves the catalytic hydrogenation of phthalic anhydride under controlled conditions to yield hexahydro-4-methylphthalic anhydride.
- Cyclization Reactions: The compound can also be produced via cyclization reactions involving suitable precursors that contain the necessary functional groups.
- Chemical Modification: Starting from other methyl-substituted phthalic compounds, chemical modifications can lead to the formation of hexahydro-4-methylphthalic anhydride .
Hexahydro-4-methylphthalic anhydride is primarily used in:
- Polymer Production: It acts as a curing agent for epoxy resins and polyurethanes.
- Adhesives and Sealants: The compound enhances the properties of adhesives by improving adhesion and flexibility.
- Coatings: It is utilized in protective coatings due to its ability to cross-link with various substrates .
Research indicates that hexahydro-4-methylphthalic anhydride may interact with proteins through acylation, potentially leading to sensitization. Studies involving guinea pigs have shown that intradermal exposure followed by inhalational challenges results in allergic respiratory responses, highlighting its potential for causing sensitization in occupational settings .
Hexahydro-4-methylphthalic anhydride shares structural similarities with several other compounds, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Hexahydrophthalic Anhydride | 85-42-7 | Similar structure; used as a curing agent |
| Trimellitic Anhydride | 552-30-7 | Contains three carboxylic acid groups; used in plastics |
| Hexahydro-3-methylphthalic Anhydride | 57110-29-9 | Isomer with different methyl positioning |
Hexahydro-4-methylphthalic anhydride is unique due to its specific methyl substitution pattern on the cyclohexane ring, which influences its reactivity and applications compared to these similar compounds. Its distinct properties make it particularly valuable in specialized industrial applications where specific performance characteristics are required .
Physical Description
COLOURLESS OILY LIQUID.
COLOURLESS LIQUID.
XLogP3
Boiling Point
Flash Point
145 °C
Density
1.15 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 5.81
Melting Point
GHS Hazard Statements
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (98.28%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms



Corrosive;Irritant;Health Hazard
Other CAS
25550-51-0
Wikipedia
General Manufacturing Information
Paint and coating manufacturing
1,3-Isobenzofurandione, hexahydro-5-methyl-: ACTIVE







